3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the furoquinoxaline family This compound is characterized by the presence of a bromine atom at the 3-position and a methoxyphenyl group at the 2-position of the furoquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . These reactions are carried out under mild conditions and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce various substituted furoquinoxalines, while Sonogashira coupling reactions can yield disubstituted furoquinoxalines .
Scientific Research Applications
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it a promising candidate for use in organic light-emitting transistors and organic lasers.
Medicinal Chemistry:
Materials Science: The compound’s photophysical properties make it suitable for use in the development of new materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various biological molecules, potentially leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline can be compared with other similar compounds, such as:
2-Phenylbenzo[g]furo[2,3-b]quinoxaline: This compound has similar electronic properties and can be used in similar applications.
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a similar core structure but different substituents, leading to variations in its electronic and photophysical properties.
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid: This compound has a similar furoquinoxaline core but different functional groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and photophysical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C17H11BrN2O2 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-bromo-2-(4-methoxyphenyl)furo[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H11BrN2O2/c1-21-11-8-6-10(7-9-11)16-14(18)15-17(22-16)20-13-5-3-2-4-12(13)19-15/h2-9H,1H3 |
InChI Key |
ISOARIHUFOYQSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.